molecular formula C11H12N4OS B15155158 2-(4-Methyl-1,3-thiazol-2-yl)-N-phenylhydrazinecarboxamide

2-(4-Methyl-1,3-thiazol-2-yl)-N-phenylhydrazinecarboxamide

Cat. No.: B15155158
M. Wt: 248.31 g/mol
InChI Key: XXWCVEGUTRGGAV-UHFFFAOYSA-N
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Description

3-[(4-Methyl-1,3-thiazol-2-yl)amino]-1-phenylurea is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methyl-1,3-thiazol-2-yl)amino]-1-phenylurea typically involves the reaction of 4-methyl-1,3-thiazol-2-amine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The mixture is usually heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methyl-1,3-thiazol-2-yl)amino]-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Catalysts such as palladium on carbon, and solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups into the thiazole ring, leading to a wide range of derivatives.

Scientific Research Applications

3-[(4-Methyl-1,3-thiazol-2-yl)amino]-1-phenylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-[(4-Methyl-1,3-thiazol-2-yl)amino]-1-phenylurea involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific biochemical pathways. For example, it may bind to DNA or proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,3-thiazol-2-amine: A precursor in the synthesis of 3-[(4-Methyl-1,3-thiazol-2-yl)amino]-1-phenylurea.

    Phenyl isocyanate: Another precursor used in the synthesis.

    Thiazole derivatives: Compounds with similar structures and potential biological activities.

Uniqueness

3-[(4-Methyl-1,3-thiazol-2-yl)amino]-1-phenylurea is unique due to its specific combination of a thiazole ring and a phenylurea moiety

Properties

Molecular Formula

C11H12N4OS

Molecular Weight

248.31 g/mol

IUPAC Name

1-[(4-methyl-1,3-thiazol-2-yl)amino]-3-phenylurea

InChI

InChI=1S/C11H12N4OS/c1-8-7-17-11(12-8)15-14-10(16)13-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,15)(H2,13,14,16)

InChI Key

XXWCVEGUTRGGAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NNC(=O)NC2=CC=CC=C2

Origin of Product

United States

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